molecular formula C14H22BrN3 B12263039 4-bromo-1-{[1-(cyclohexylmethyl)azetidin-3-yl]methyl}-1H-pyrazole

4-bromo-1-{[1-(cyclohexylmethyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B12263039
M. Wt: 312.25 g/mol
InChI Key: IPXCYVIBLOACGD-UHFFFAOYSA-N
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Description

4-Bromo-1-{[1-(cyclohexylmethyl)azetidin-3-yl]methyl}-1H-pyrazole is a chemical compound with the molecular formula C10H15BrN2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-{[1-(cyclohexylmethyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves the reaction of 4-bromopyrazole with cyclohexylmethyl azetidine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as potassium carbonate or sodium hydride, to facilitate the reaction. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-{[1-(cyclohexylmethyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazole derivatives, while oxidation reactions can produce pyrazole N-oxides .

Scientific Research Applications

4-Bromo-1-{[1-(cyclohexylmethyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-1-{[1-(cyclohexylmethyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-ethyl-1-methyl-1H-pyrazole
  • 5-Bromo-1-isopropyl-1H-pyrazole
  • 1-(4-Fluorobenzyl)-4-bromo-1H-pyrazole

Uniqueness

4-Bromo-1-{[1-(cyclohexylmethyl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to its specific structural features, such as the presence of the cyclohexylmethyl and azetidinyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H22BrN3

Molecular Weight

312.25 g/mol

IUPAC Name

4-bromo-1-[[1-(cyclohexylmethyl)azetidin-3-yl]methyl]pyrazole

InChI

InChI=1S/C14H22BrN3/c15-14-6-16-18(11-14)10-13-8-17(9-13)7-12-4-2-1-3-5-12/h6,11-13H,1-5,7-10H2

InChI Key

IPXCYVIBLOACGD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2CC(C2)CN3C=C(C=N3)Br

Origin of Product

United States

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